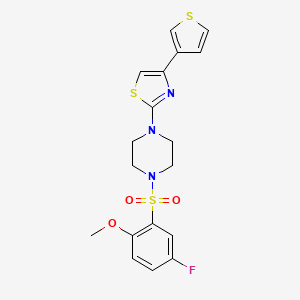

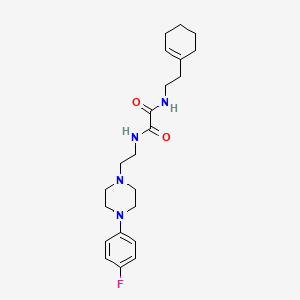

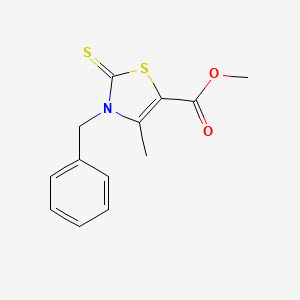

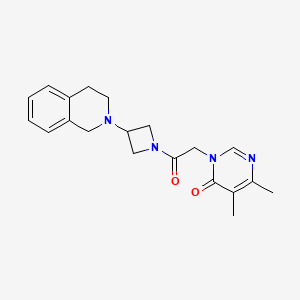

4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide, also known as MMQ, is a chemical compound that has been studied for its potential therapeutic applications. MMQ belongs to the family of dihydropyridine compounds, which are known for their calcium channel blocking properties.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

4-methoxy-1-methyl-6-oxo-N-(quinolin-6-yl)-1,6-dihydropyridine-3-carboxamide and its derivatives exhibit a range of pharmacological activities, including strong diuretic properties which can be leveraged as novel hypertension remedies. Shishkina et al. (2018) identified polymorphic modifications of a structurally related compound, highlighting its potential in creating new therapeutic options for hypertension management due to its diuretic effects (Shishkina et al., 2018).

ATM Kinase Inhibition for Cancer Therapy

Derivatives of this compound have been explored for their potential in cancer therapy, particularly as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This enzyme plays a crucial role in DNA repair processes, and its inhibition could provide therapeutic benefits in cancer treatments. Degorce et al. (2016) discovered novel 3-quinoline carboxamides as potent and selective ATM inhibitors, offering promising avenues for cancer treatment (Degorce et al., 2016).

Antiallergy Agents

The compound's structural framework has been utilized in the development of new antiallergy agents. Althuis et al. (1980) reported on a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, showcasing significant antiallergy activity. This indicates the versatility of the this compound scaffold in generating therapeutically relevant molecules (Althuis et al., 1980).

Antimicrobial and Anticancer Properties

Compounds derived from this compound have also been evaluated for their antimicrobial and anticancer activities. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives showing potential as antimicrobial agents. This illustrates the chemical's utility in contributing to the development of new therapeutic agents targeting various microbial infections and cancer types (Holla et al., 2006).

Fluorescence Applications in Biomedical Analysis

Beyond its therapeutic applications, this compound derivatives have found use in biomedical analysis. Hirano et al. (2004) described a novel fluorophore derived from related compounds, exhibiting strong fluorescence across a wide pH range in aqueous media. This property is beneficial for various biomedical analyses, including fluorescent labeling and tracking in cellular and molecular biology experiments (Hirano et al., 2004).

properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-quinolin-6-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-10-13(15(23-2)9-16(20)21)17(22)19-12-5-6-14-11(8-12)4-3-7-18-14/h3-10H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVVANPHLNNAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

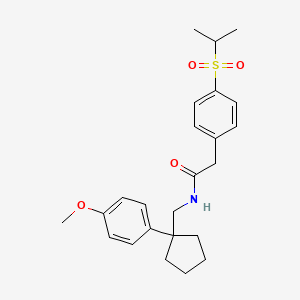

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)

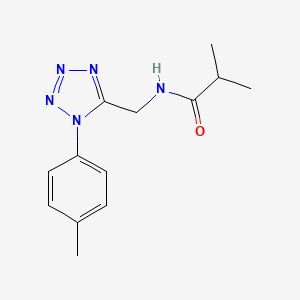

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)